N-(4-{[(2-methoxyethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c1-18-5-4-13-10(16)6-9-7-19-12(14-9)15-11(17)8-2-3-8/h7-8H,2-6H2,1H3,(H,13,16)(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCYPHLXKSZIIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CSC(=N1)NC(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(2-methoxyethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the cyclopropane carboxamide group and the methoxyethyl carbamoyl moiety. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(2-methoxyethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The thiazole ring and other functional groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired transformation, often involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with modified functional groups.
Scientific Research Applications
N-(4-{[(2-methoxyethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-{[(2-methoxyethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring and other functional groups within the molecule can bind to target proteins or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs, their molecular properties, and reported activities:
Key Structural Differences and Implications
Cyclopropane vs. Aromatic Rings :
- The target compound and share a cyclopropanecarboxamide group, which enhances metabolic stability compared to purely aromatic systems (e.g., benzothiophene in ). However, the cyclopropane ring may reduce solubility .
- Compounds like and use extended aromatic systems (e.g., dibenzoazepinyl or benzamide), which may improve π-π stacking interactions but increase molecular weight and complexity.
Biological Activity :
Biological Activity
N-(4-{[(2-methoxyethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide, often referred to as F186-1280, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it possesses unique structural features that contribute to its biological activity:
- Molecular Weight : 285.39 g/mol
- SMILES Notation : CC(C)(C)C(Nc1nc(CC(NCCOC)=O)cs1)=O
- InChI Key : MDL Number (MFCD)
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that this compound may act as an inhibitor of certain kinases, which play crucial roles in cell proliferation and survival.
Therapeutic Applications
Research indicates several potential therapeutic applications for this compound:
- Anticancer Activity : Preliminary findings suggest that F186-1280 may exhibit cytotoxic effects on various cancer cell lines. It appears to inhibit the growth of tumors by inducing apoptosis and disrupting cell cycle progression.
- Anti-inflammatory Properties : The compound has shown promise in modulating inflammatory responses, potentially useful in treating conditions such as arthritis or other inflammatory diseases.
- Neurological Effects : Some studies indicate neuroprotective properties, suggesting its potential application in neurodegenerative diseases.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Modulates inflammatory cytokines | |
| Neuroprotective | Protects neuronal cells from damage |
Case Study 1: Anticancer Efficacy
In a recent study involving various cancer cell lines, F186-1280 was tested for its cytotoxic effects. Results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving caspase activation leading to apoptosis. The study concluded that this compound could be a candidate for further development as an anticancer agent.
Case Study 2: Anti-inflammatory Mechanism
Another study investigated the anti-inflammatory effects of F186-1280 in a murine model of arthritis. The compound was administered intraperitoneally, resulting in reduced levels of pro-inflammatory cytokines (such as TNF-alpha and IL-6) and improved clinical scores compared to controls. This suggests a potential role in managing autoimmune conditions.
Case Study 3: Neuroprotection
Research on neuroprotective effects showed that F186-1280 could mitigate oxidative stress-induced neuronal damage in vitro. Neuronal cultures exposed to oxidative stress exhibited significantly lower levels of cell death when treated with the compound, indicating its potential utility in treating neurodegenerative diseases.
Q & A
Q. What are the standard synthetic routes for preparing N-(4-{[(2-methoxyethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide?
Methodological Answer: The synthesis typically involves coupling cyclopropanecarboxylic acid derivatives with functionalized 1,3-thiazole intermediates. For example:
- Step 1: Prepare the 1,3-thiazole core via cyclization of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis .
- Step 2: Introduce the (2-methoxyethyl)carbamoyl moiety using carbodiimide-mediated coupling (e.g., EDC/HOBt) between the thiazole-4-carboxylic acid and 2-methoxyethylamine .
- Step 3: Purify intermediates via flash chromatography (e.g., ethyl acetate/hexane gradients) and final product via recrystallization .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
Methodological Answer:
- 1H/13C NMR: Identify protons and carbons in the thiazole ring (δ 6.5–7.5 ppm for thiazole protons), cyclopropane (δ 1.0–2.5 ppm), and carbamoyl groups (δ 3.0–3.5 ppm for methoxyethyl) .
- IR Spectroscopy: Confirm carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and amide N-H bonds (~3300 cm⁻¹) .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., ESI+ mode for [M+H]+ ion) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data during structural elucidation?
Methodological Answer:
- Software Refinement: Use SHELXL for high-resolution refinement, especially for disordered regions or twinned crystals. SHELX algorithms are robust for small-molecule crystallography .
- Cross-Validation: Compare X-ray data with NMR-derived NOE correlations to confirm spatial arrangements. For example, cyclopropane ring geometry can be cross-checked with 2D NMR .
- Thermal Parameter Analysis: Examine anisotropic displacement parameters to identify potential disorder in the (2-methoxyethyl) chain .
Q. What strategies optimize synthesis yield when scaling up the reaction?
Methodological Answer:
- Solvent Optimization: Replace acetonitrile (used in small-scale cyclization ) with DMF or THF for better solubility at higher concentrations.
- Catalysis: Introduce Pd-mediated coupling for carbamoyl group installation, which improves efficiency compared to traditional carbodiimide methods .
- Stoichiometry Adjustments: Increase excess of 2-methoxyethylamine (1.5–2.0 eq.) to drive the coupling reaction to completion .
Q. How to design structure-activity relationship (SAR) studies for this compound’s bioactivity?
Methodological Answer:
- Core Modifications: Synthesize analogs with substituent variations on the thiazole (e.g., chloro, methyl) and cyclopropane (e.g., gem-dimethyl) .
- Pharmacological Assays: Test in vitro against target enzymes (e.g., kinases, proteases) and compare IC50 values. For example, highlights 2-aminothiazoles with antitubercular activity via triazole modifications .
- Computational Docking: Use molecular dynamics simulations to predict binding interactions with active sites (e.g., cyclopropane’s strain energy enhancing target affinity) .
Q. How to address conflicting bioactivity data in different assay systems?
Methodological Answer:
- Assay Replication: Repeat experiments in orthogonal systems (e.g., cell-free enzymatic vs. cell-based assays) to rule out false positives .
- Metabolite Screening: Use LC-MS to identify degradation products (e.g., hydrolysis of the carbamoyl group) that may interfere with activity .
- Control Standardization: Normalize data using reference inhibitors (e.g., staurosporine for kinase assays) to minimize inter-assay variability .
Data Analysis and Interpretation
Q. What statistical methods are recommended for analyzing dose-response data in preclinical studies?
Methodological Answer:
- Nonlinear Regression: Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50/IC50 values .
- Outlier Detection: Apply Grubbs’ test to exclude anomalous data points, particularly in high-throughput screening .
- Error Propagation: Use bootstrap resampling to estimate confidence intervals for potency metrics .
Q. How to interpret unexpected NMR splitting patterns in the cyclopropane region?
Methodological Answer:
- Diastereotopicity Check: Cyclopropane protons are often diastereotopic, leading to complex splitting. Use 2D NOESY to confirm spatial proximity to neighboring groups .
- Dynamic Effects: Variable-temperature NMR can reveal conformational exchange broadening (e.g., ring puckering) .
- DFT Calculations: Compare experimental shifts with density functional theory (DFT)-predicted chemical shifts to assign stereochemistry .
Experimental Design
Q. What in vivo models are appropriate for evaluating this compound’s pharmacokinetics?
Methodological Answer:
- Rodent Models: Use Sprague-Dawley rats for IV/PO dosing to calculate bioavailability (%F) and half-life (t1/2). Monitor plasma levels via LC-MS/MS .
- Tissue Distribution: Conduct whole-body autoradiography in mice to assess penetration into target organs (e.g., brain, liver) .
- Metabolite ID: Collect bile and urine for UPLC-QTOF analysis to identify phase I/II metabolites .
Q. How to mitigate cytotoxicity in cell-based assays without compromising target inhibition?
Methodological Answer:
- Dose Titration: Establish a sub-cytotoxic range using MTT assays (e.g., <10% cell death at IC50) .
- Prodrug Strategy: Modify the carboxamide to a masked ester, which is cleaved intracellularly to reduce off-target effects .
- Selectivity Screening: Profile against unrelated targets (e.g., hERG, CYP450s) to identify and eliminate promiscuous binders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
